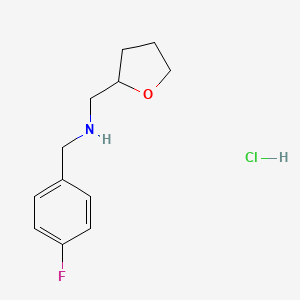

(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a chemical compound with the molecular formula C12H16FNO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorobenzyl group and a tetrahydrofuranylmethyl group attached to an amine, forming a hydrochloride salt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride typically involves the reaction of 4-fluorobenzylamine with tetrahydro-2-furanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound's potential as a lead compound in drug development is significant. Its structural characteristics suggest possible applications in:

- Antidepressants : Similar compounds have been studied for their effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition, which are critical in the treatment of depression .

- Neuroprotective Agents : The ability to modulate biogenic amine transporters could position this compound as a neuroprotective agent in conditions like neurodegenerative diseases .

Case Study: Antidepressant Potential

Research indicates that compounds with similar amine structures can exhibit antidepressant-like effects in animal models. For instance, studies have shown that modifications to the benzyl group can enhance binding affinity to serotonin transporters, suggesting a pathway for developing new antidepressants based on this compound .

Chemical Biology Applications

In chemical biology, (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride can be utilized to explore enzyme interactions and receptor binding mechanisms:

- Enzyme Interaction Studies : The amine functional group allows for various reactions that can be essential in understanding enzyme kinetics and inhibition mechanisms.

- Receptor Binding Studies : The unique structure may facilitate studies on how this compound interacts with different receptors, potentially leading to insights into its pharmacodynamics.

Research Example: Receptor Binding

A study demonstrated that compounds with similar structures could effectively inhibit dopamine transporter activity, highlighting the potential of this compound in neuropharmacology research .

Material Science Applications

The compound's chemical reactivity opens avenues for exploration in material science:

- Novel Materials Development : Its unique properties may allow for the creation of materials with specific functionalities, such as enhanced solubility or bioavailability.

Potential Research Directions

Research could focus on synthesizing polymeric materials incorporating this compound to explore its utility in drug delivery systems or as functional coatings.

Wirkmechanismus

The mechanism of action of (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group can interact with aromatic residues in proteins, while the tetrahydrofuranylmethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluorobenzylamine: A simpler compound with similar structural features but lacking the tetrahydrofuranylmethyl group.

Tetrahydro-2-furanylmethylamine: Another related compound that lacks the fluorobenzyl group.

Uniqueness

(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is unique due to the presence of both the fluorobenzyl and tetrahydrofuranylmethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Biologische Aktivität

(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a compound with notable biological activity, particularly in the context of its interactions with various biochemical pathways and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a fluorobenzyl group attached to a tetrahydrofuran moiety. The presence of the fluorine atom is significant as it can enhance lipophilicity and influence receptor binding affinity.

Enzyme Interactions

The compound is known to interact with specific enzymes, notably those involved in neurotransmitter metabolism. For instance, it has been studied for its potential inhibitory effects on cholinesterases, which are critical for regulating acetylcholine levels in the nervous system.

- Cholinesterase Inhibition : A study demonstrated that derivatives of 4-fluorobenzoic acid exhibited significant inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting that this compound may have similar properties .

Cell Signaling Pathways

The compound affects various signaling pathways within cells:

- MAPK/ERK Pathway : It has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to changes in gene expression related to cell survival and apoptosis.

Biological Activity Summary Table

Case Studies

- Neuroprotective Effects : In animal models, compounds similar to this compound have demonstrated neuroprotective effects by reducing oxidative stress and enhancing cholinergic transmission. These findings suggest potential applications in treating Alzheimer's disease.

- Toxicity Assessments : Studies have shown that at higher concentrations, the compound may exhibit toxicity, including hepatotoxicity and nephrotoxicity. Therefore, determining optimal dosing is critical for therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption characteristics due to its lipophilic nature. It is likely to penetrate the blood-brain barrier effectively, making it a candidate for central nervous system-targeted therapies.

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h3-6,12,14H,1-2,7-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVAABHAIQMHMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=C(C=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.